molecular formula C16H18ClP B11749841 (4-Chlorobutyl)diphenylphosphane

(4-Chlorobutyl)diphenylphosphane

Cat. No.: B11749841
M. Wt: 276.74 g/mol
InChI Key: BLXMZHVIJYFKJE-UHFFFAOYSA-N
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Description

(4-Chlorobutyl)diphenylphosphane is an organophosphorus compound with the molecular formula C16H18ClP and a molecular weight of 276.74 g/mol . This compound is characterized by the presence of a chlorobutyl group attached to a diphenylphosphane moiety, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of (4-Chlorobutyl)diphenylphosphane typically involves the reaction of diphenylphosphine with 4-chlorobutyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective formation of the desired product.

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of this compound. The use of such reactors allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

(4-Chlorobutyl)diphenylphosphane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include phosphine oxides, substituted phosphines, and reduced phosphines .

Scientific Research Applications

(4-Chlorobutyl)diphenylphosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorobutyl)diphenylphosphane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The chlorobutyl group can undergo nucleophilic substitution, while the diphenylphosphane moiety can coordinate with metal ions to form stable complexes. These interactions enable the compound to participate in a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

(4-Chlorobutyl)diphenylphosphane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balanced reactivity and steric properties, making it suitable for a wide range of applications in both academic and industrial settings.

Properties

IUPAC Name

4-chlorobutyl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClP/c17-13-7-8-14-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXMZHVIJYFKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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